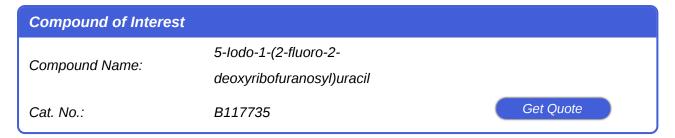


# Fialuridine (C<sub>9</sub>H<sub>10</sub>FIN<sub>2</sub>O<sub>5</sub>): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fialuridine (FIAU), a nucleoside analogue with the molecular formula C<sub>9</sub>H<sub>10</sub>FIN<sub>2</sub>O<sub>5</sub>, was once a promising candidate for the treatment of chronic hepatitis B virus (HBV) infection. Its development was tragically halted during clinical trials in 1993 due to severe and unforeseen hepatotoxicity, leading to multiple fatalities and liver transplantations. This technical guide provides an in-depth overview of Fialuridine, focusing on its chemical properties, mechanism of action, the molecular basis of its toxicity, and the experimental models used to elucidate these effects. The information is intended to serve as a critical resource for researchers in virology, toxicology, and drug development, highlighting the lessons learned from the Fialuridine tragedy and informing the preclinical safety assessment of future nucleoside analogues.

# **Chemical and Physical Properties**

Fialuridine, systematically named 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione, is a synthetic pyrimidine nucleoside analogue.[1] Its structure incorporates a fluorine atom at the 2'-position of the arabinofuranosyl sugar moiety and an iodine atom at the 5-position of the uracil base.



Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> FIN <sub>2</sub> O <sub>5</sub>	[1]
Molecular Weight	372.09 g/mol	
IUPAC Name	1-[(2R,3S,4R,5R)-3-fluoro-4- hydroxy-5- (hydroxymethyl)oxolan-2-yl]-5- iodopyrimidine-2,4-dione	[1]
CAS Number	69123-98-4	[2][3][4]
Melting Point	209-211°C, 216-217°C, 226°C	[2][3][4][5]
Solubility	Soluble in DMSO (5 mg/mL, with warming), Methanol	[2][5]
Appearance	White to off-white solid/powder/crystal	[2][5]

## **Synthesis and Purification**

The synthesis of Fialuridine and its analogues generally involves a multi-step process. A common approach is the coupling of a protected fluorinated sugar derivative with a silylated iodouracil base.

# General Synthesis Protocol (adapted from [18F]-FIAU synthesis)

A representative synthesis of a Fialuridine analogue involves the following key steps[6]:

- Preparation of the Fluorinated Sugar: A protected arabinofuranose derivative is fluorinated at the 2'-position.
- Silylation of Iodouracil: 5-iodouracil is treated with a silylating agent, such as hexamethyldisilazane (HMDS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf), to protect the hydroxyl groups and increase its reactivity for the subsequent coupling reaction.
   [6]



- Glycosidic Bond Formation (Coupling): The protected fluorinated sugar is coupled with the silylated 5-iodouracil in the presence of a catalyst, such as TMSOTf, to form the nucleoside.
   [6]
- Deprotection: The protecting groups on the sugar and base moieties are removed, typically using a base like sodium methoxide, to yield the final Fialuridine product.[6]
- Purification: The crude product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the desired β-anomer from any α-anomer and other impurities.[6]

## **Mechanism of Action and Antiviral Activity**

Fialuridine was developed as an antiviral agent due to its ability to inhibit viral DNA synthesis.

#### **Antiviral Mechanism**

Fialuridine exerts its antiviral effect by targeting the viral DNA polymerase. As a nucleoside analogue, it is taken up by cells and intracellularly phosphorylated to its active triphosphate form, FIAU-triphosphate (FIAUTP). FIAUTP then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). Incorporation of FIAUTP into the growing viral DNA chain leads to chain termination and inhibition of viral replication.

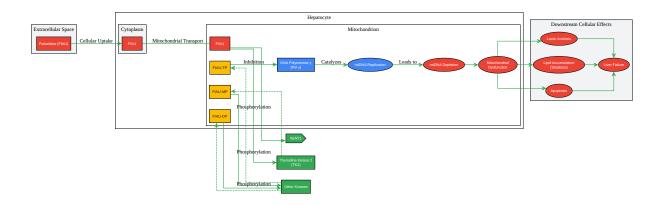
## The Molecular Basis of Fialuridine Toxicity

The catastrophic failure of Fialuridine in clinical trials was a result of severe mitochondrial toxicity, a phenomenon not predicted by preclinical animal studies.[1] The underlying mechanism is a multi-step process that ultimately leads to mitochondrial DNA depletion and organ failure.

### **Mitochondrial Toxicity Pathway**

The toxicity of Fialuridine is initiated by its transport into the mitochondria and subsequent phosphorylation, leading to the inhibition of mitochondrial DNA polymerase y (Pol y).





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Figure 1: Fialuridine-induced mitochondrial toxicity pathway.

This pathway can be broken down into the following key steps:

• Mitochondrial Uptake: Fialuridine is transported into the mitochondria via the human equilibrative nucleoside transporter 1 (hENT1).[7][8]



- Phosphorylation: Once inside the mitochondria, Fialuridine is phosphorylated to its monophosphate form (FIAU-MP) by mitochondrial thymidine kinase 2 (TK2).[7][8]
   Subsequent phosphorylations by other mitochondrial kinases convert FIAU-MP to its di- and tri-phosphate forms (FIAU-DP and FIAU-TP).
- Inhibition of DNA Polymerase γ: FIAU-TP acts as a potent competitive inhibitor of DNA polymerase γ, the sole DNA polymerase responsible for replicating mitochondrial DNA (mtDNA).
- mtDNA Depletion: The inhibition of Pol γ leads to a progressive depletion of mtDNA within the cell.
- Mitochondrial Dysfunction: The loss of mtDNA, which encodes essential components of the electron transport chain, results in impaired oxidative phosphorylation and overall mitochondrial dysfunction.
- Cellular and Organ Damage: Mitochondrial dysfunction manifests as lactic acidosis, intracellular lipid accumulation (steatosis), and ultimately, apoptosis, leading to liver failure.
   [8]

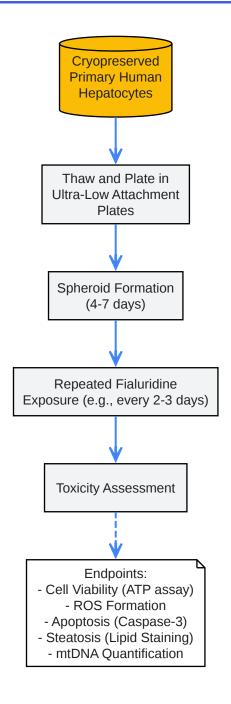
# **Experimental Protocols for Assessing Fialuridine Toxicity**

The species-specific toxicity of Fialuridine necessitated the development of advanced in vitro and in vivo models to accurately recapitulate the human response.

# In Vitro Model: 3D Primary Human Hepatocyte (PHH) Spheroids

Three-dimensional spheroid cultures of primary human hepatocytes have emerged as a valuable tool for studying long-term drug toxicity.





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Figure 2: Workflow for assessing Fialuridine toxicity in 3D PHH spheroids.

- Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded in ultra-low attachment multi-well plates to promote spheroid formation.[9] Spheroids are typically allowed to form over 4-7 days.[9]
- Fialuridine Treatment: Once formed, the spheroids are subjected to repeated exposure to various concentrations of Fialuridine. The medium is typically changed every 2-3 days with



fresh medium containing the drug.[8][10]

- Toxicity Assessment: After a defined treatment period (e.g., 7, 14, or 28 days), the spheroids are assessed for various toxicity endpoints:
  - Cell Viability: Commonly measured using an ATP-based assay (e.g., CellTiter-Glo® 3D).
    [11]
  - Reactive Oxygen Species (ROS) Formation: Detected using fluorescent probes like H<sub>2</sub>DCFDA.[8][10]
  - Apoptosis: Assessed by staining for cleaved caspase-3.[8][10]
  - Steatosis: Visualized by staining for neutral lipids.[8][10]
  - mtDNA Quantification: The ratio of mitochondrial to nuclear DNA is determined by qPCR to quantify mtDNA depletion.[12]

#### In Vivo Model: Chimeric Mice with Humanized Livers

To overcome the species-specific limitations of traditional animal models, chimeric mice with livers repopulated with human hepatocytes have been instrumental in studying Fialuridine toxicity.

- Animal Model: TK-NOG mice, which are immunodeficient and have a transgene that allows for the selective ablation of mouse hepatocytes, are transplanted with human hepatocytes.
   This results in a "humanized" liver within the mouse.
- Fialuridine Administration: Fialuridine is administered orally to the chimeric mice at various doses for a specified duration.
- Monitoring and Analysis: The mice are monitored for clinical signs of toxicity. Blood and tissue samples are collected for analysis:
  - Blood Chemistry: Plasma levels of lactate and liver enzymes (e.g., ALT) are measured.
  - Histopathology: Liver tissue is examined for steatosis, inflammation, and necrosis.



- Electron Microscopy: Ultrastructural changes in mitochondria are assessed.
- mtDNA Quantification: The abundance of human and mouse mtDNA in the liver is quantified.[12]

### Conclusion

The case of Fialuridine serves as a stark reminder of the potential for unforeseen and severe drug toxicity. The elucidation of its mechanism of mitochondrial toxicity has significantly advanced our understanding of drug-induced liver injury and has spurred the development of more predictive preclinical safety models. The in-depth knowledge of Fialuridine's properties and toxicological profile presented in this guide is intended to aid researchers in the design of safer nucleoside analogues and to emphasize the critical importance of robust, human-relevant preclinical safety assessment in drug development.

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